Lower Computed Lipophilicity (XLogP3 = 0.6) Relative to Clinical Morpholinopyrimidine PI3K Inhibitors Suggests Superior Aqueous Solubility
The XLogP3 of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide is calculated as 0.6 [1], which is substantially lower than that of the clinical morpholinopyrimidine PI3K inhibitor NVP-BKM120 (buparlisib), reported with a cLogP of approximately 2.5 [2]. This difference of ~1.9 log units corresponds to a predicted ~80-fold higher aqueous solubility, which may facilitate formulation for in vitro assays and reduce non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3 / cLogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | NVP-BKM120 (buparlisib), cLogP ≈ 2.5 |
| Quantified Difference | Δ ~1.9 log units (approx. 80-fold lower predicted lipophilicity) |
| Conditions | Computed values (PubChem XLogP3 vs. literature cLogP) |
Why This Matters
Lower lipophilicity can lead to improved aqueous solubility and reduced non-specific binding, making the compound more suitable for biochemical assays and reducing DMSO-induced artifacts in cell-based experiments.
- [1] PubChem. Compound Summary for CID 52416993: N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1251558-65-2 View Source
- [2] Burger MT, Pecchi S, Wagman A, et al. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. ACS Med Chem Lett. 2011;2(10):774-779. https://doi.org/10.1021/ml200156t View Source
